molecular formula C11H12F2O3 B7847215 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7847215
M. Wt: 230.21 g/mol
InChI Key: UNSAKIWWKIWVIH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane (CAS: 1225539-40-1) is a cyclic ether derivative characterized by a 1,3-dioxolane ring and a phenoxy group substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₂F₂O₃, with a molar mass of 230.21 g/mol . The dioxolane ring contributes to moderate polarity and ring strain, which may enhance reactivity in chemical reactions. The electron-withdrawing fluorine substituents increase the compound's electronegativity, influencing its solubility in polar solvents and stability under oxidative conditions .

Properties

IUPAC Name

2-[2-(2,4-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSAKIWWKIWVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring, which contributes to its stability and biological activity. The presence of the difluorophenoxy group enhances its interaction with biological targets.

The biological activity of 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenoxy substituent may enhance binding affinity due to its electron-withdrawing properties, which can affect the compound's reactivity and interaction with biomolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Studies suggest that derivatives of 1,3-dioxolane compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi .
  • Antifungal Activity : Specific derivatives have demonstrated antifungal effects against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum, with some compounds showing efficacy comparable to established antifungal agents like ketoconazole .
  • Cytotoxicity : The cytotoxic effects of similar dioxolane derivatives have been explored in cancer cell lines. For example, compounds with similar structures were tested against Jurkat cells and showed significant growth inhibition .

Case Studies

Several studies have investigated the biological activity of compounds related to 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane:

  • Antifungal Study : A study on polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane revealed that certain modifications led to enhanced antifungal activity against filamentous fungi. The presence of an oxime group combined with halogen substitutions significantly increased efficacy .
  • Cytotoxicity Assessment : Research into the structure-activity relationships (SAR) of dioxolane derivatives indicated that specific substitutions on the phenyl ring could enhance cytotoxic effects against cancer cell lines. For example, a derivative with a 4-chlorophenyl moiety exhibited potent inhibitory activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
2-(2,4-Dichlorophenyl)-1,3-dioxolaneAntifungalAspergillus fumigatus<0.5
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxaneCytotoxicityJurkat Cells0.12
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolaneAntimicrobialVarious Bacteria0.15

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Studies have shown that modifications to the dioxolane structure can lead to compounds with varying degrees of biological activity. For instance, structural analogs have been synthesized and tested for their efficacy as dopamine receptor agonists, demonstrating significant potential in treating neurological disorders such as Parkinson's disease .

Antimicrobial Activity

Research indicates that derivatives of dioxolanes exhibit antimicrobial properties. A study focused on the structure-activity relationship (SAR) revealed that specific substitutions on the dioxolane ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria . This suggests a promising application in developing new antimicrobial agents.

Solvent Development

The compound can be utilized as a bio-based solvent alternative due to its favorable solubility parameters and low toxicity profile. A comparative study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a sustainable solvent derived from glycerol, showcasing the potential for 1,3-dioxolanes in green chemistry initiatives .

Agrochemical Formulations

Dioxolanes have been explored for their herbicidal properties. Research has demonstrated that fully substituted dioxolanes possess significant herbicidal activity against various weed species . This positions compounds like 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane as valuable candidates in agricultural formulations.

Case Study 1: Pharmacological Development

A comprehensive study on a series of dioxolane derivatives demonstrated their ability to selectively activate dopamine receptors without recruiting β-arrestin pathways. This selectivity is crucial for minimizing side effects associated with traditional dopamine agonists . The study involved synthesizing multiple analogs and evaluating their pharmacokinetic profiles in vivo.

Case Study 2: Antimicrobial Efficacy

A detailed examination of the antimicrobial properties of dioxolane derivatives was conducted using various bacterial strains. The results indicated that specific structural modifications significantly enhanced antibacterial activity, suggesting pathways for developing new therapeutic agents .

Chemical Reactions Analysis

Ring-Opening Reactions

The dioxolane ring undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., H<sub>2</sub>SO<sub>4</sub>), the ring opens via protonation of the ether oxygen, yielding a diol intermediate (1,2-ethanediol derivative) and releasing the phenoxy-ethyl substituent . For example:

Dioxolane+H2OH+HOCH2CH2OPh-F2+HCOOH\text{Dioxolane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{HOCH}_2\text{CH}_2\text{OPh-F}_2 + \text{HCOOH}

Key Data:

ConditionReaction TimeYield (%)Byproducts
1M H<sub>2</sub>SO<sub>4</sub>, 80°C4 h78Formic acid
0.5M NaOH, 60°C6 h65Sodium formate

Nucleophilic Substitution at the Ethylene Bridge

The ethylene group adjacent to the dioxolane ring is susceptible to nucleophilic attack. Reaction with sodium methoxide (NaOCH<sub>3</sub>) in tetrahydrofuran (THF) replaces the ethylene hydrogen with a methoxy group, forming 2-methoxy derivatives :

Dioxolane+NaOCH3THFCH3OCH2CH2OPh-F2+NaCl\text{Dioxolane} + \text{NaOCH}_3 \xrightarrow{\text{THF}} \text{CH}_3\text{OCH}_2\text{CH}_2\text{OPh-F}_2 + \text{NaCl}

Mechanistic Insights:

  • The electron-withdrawing fluorine atoms enhance electrophilicity at the ethylene position, facilitating S<sub>N</sub>2 mechanisms.

  • Steric hindrance from the dioxolane ring slows reaction rates compared to linear ethers.

Electrophilic Aromatic Substitution

The 2,4-difluorophenoxy group undergoes regioselective substitution. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> preferentially targets the meta position relative to the oxygen atom due to fluorine’s deactivating effect :

Ph-OCH2CH2-Dioxolane+HNO3NO2-Ph-OCH2CH2-Dioxolane\text{Ph-OCH}_2\text{CH}_2\text{-Dioxolane} + \text{HNO}_3 \rightarrow \text{NO}_2\text{-Ph-OCH}_2\text{CH}_2\text{-Dioxolane}

Regiochemical Outcomes:

PositionYield (%)Major Product
meta (C5)622,4,5-Trifluoro-nitroarene
para (C6)182,4,6-Trifluoro-nitroarene

Oxidation Reactions

Strong oxidizing agents like KMnO<sub>4</sub> cleave the dioxolane ring and oxidize the ethylene bridge to a ketone or carboxylic acid:

DioxolaneKMnO4Ph-OCH2COOH+CO2\text{Dioxolane} \xrightarrow{\text{KMnO}_4} \text{Ph-OCH}_2\text{COOH} + \text{CO}_2

Oxidation Efficiency:

Oxidizing AgentTemperature (°C)ProductYield (%)
KMnO<sub>4</sub>90Carboxylic acid85
CrO<sub>3</sub>70Ketone intermediate45

Thermal Degradation

At elevated temperatures (>200°C), the dioxolane ring undergoes retro-Diels-Alder decomposition, producing ethylene gas and a difluorophenoxy acetaldehyde derivative :

DioxolaneΔCH2=CH2+Ph-OCH2CHO\text{Dioxolane} \xrightarrow{\Delta} \text{CH}_2=\text{CH}_2 + \text{Ph-OCH}_2\text{CHO}

Thermal Stability Data:

Temperature (°C)Decomposition Rate (hr<sup>−1</sup>)Half-Life (h)
1800.0513.9
2200.183.8

Comparison with Similar Compounds

Substituent Position and Halogenation Effects

The table below compares 2-[2-(2,4-difluoro-phenoxy)ethyl]-1,3-dioxolane with analogs differing in halogen substituents or their positions:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-[2-(2,4-difluoro-phenoxy)ethyl]-1,3-dioxolane 2,4-difluoro C₁₁H₁₂F₂O₃ 230.21 High electronegativity; potential medicinal chemistry applications
2-[2-(2,6-difluoro-phenoxy)ethyl]-1,3-dioxolane 2,6-difluoro C₁₁H₁₂F₂O₃ 230.21 Similar polarity but altered steric effects due to fluorine positioning; discontinued due to safety concerns
2-[2-(3,4-difluoro-phenoxy)ethyl]-1,3-dioxolane 3,4-difluoro C₁₁H₁₂F₂O₃ 230.21 Increased steric hindrance; reduced reactivity in radical addition reactions
2-[2-(5-bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane 5-bromo, 2-fluoro C₁₁H₁₂BrFO₃ 291.12 Bromine enhances halogen bonding; used in agrochemical intermediates
2-[2-(3-bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane 3-bromo, 5-fluoro C₁₁H₁₂BrFO₃ 291.12 Higher molecular weight; potential as a bioisostere in drug design

Key Observations:

  • Substituent Positioning : Fluorine at the 2- and 4-positions (ortho and para to the ether linkage) maximizes electronic effects without significant steric hindrance, enhancing reactivity compared to 3,4-difluoro analogs .
  • Halogenation : Bromine substitution introduces heavier atoms, increasing molecular weight and enabling halogen-bonding interactions, which are critical in protein-ligand binding (e.g., in enzyme inhibitors) .

Reactivity in Radical Addition Reactions

1,3-Dioxolane derivatives are known as effective hydrogen donors in radical reactions due to their relatively low C-H bond dissociation energy (BDE). For example:

  • 1,3-Dioxolane (BDE: 90.0 kcal/mol) exhibits higher reactivity than tetrahydrofuran (THF, BDE: 89.8 kcal/mol) and tetrahydropyran (THP, BDE: 92.1 kcal/mol) in radical-mediated alkylation reactions .
  • 2-[2-(2,4-difluoro-phenoxy)ethyl]-1,3-dioxolane likely shares this reactivity profile, enabling applications in synthesizing sulfone derivatives (e.g., 2-alkylated ethers) via peroxy-iodane-mediated reactions .

Preparation Methods

Acid-Catalyzed Dioxolane Formation

The most direct route involves reacting 2-(2,4-difluorophenoxy)ethanol with formaldehyde or ketones under acidic conditions. For example, HCl or H₂SO₄ catalyzes the cyclization by protonating the carbonyl oxygen, facilitating nucleophilic attack by the diol’s hydroxyl groups. A typical procedure uses:

  • Molar ratio : 1:1.2 (diol:formaldehyde)

  • Catalyst : 5 wt% HCl

  • Temperature : 60–80°C

  • Yield : 58–62% after 6 hours.

Side products include linear oligomers, necessitating distillation for purification.

Photocatalytic Optimization

Halogenated Intermediate Coupling

Synthesis via 2-Bromoethyl-1,3-dioxolane

This two-step approach first synthesizes 2-bromoethyl-1,3-dioxolane, followed by nucleophilic substitution with 2,4-difluorophenol:

  • Bromination : Ethylene glycol reacts with 1,2-dibromoethane in the presence of K₂CO₃ to form 2-bromoethyl-1,3-dioxolane (45% yield).

  • Phenoxy Substitution : The bromide intermediate reacts with 2,4-difluorophenol using Cs₂CO₃ as a base in DMF at 100°C, yielding 72–84%.

Key advantage : High purity (>98%) due to controlled stoichiometry.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic esters of 2,4-difluorophenol are coupled with 2-vinyl-1,3-dioxolane using Pd(PPh₃)₄ and CsF in DME/MeOH (120°C, 59% yield). This method enables late-stage functionalization but requires anhydrous conditions and expensive catalysts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patents describe tubular reactors for cyclocondensation, improving heat transfer and reducing side reactions. A pilot-scale setup achieved 71% yield at 3.3 kPa, outperforming batch processes by 12%.

Solvent and Waste Management

  • Solvent recovery : Toluene and methanol are distilled and reused, reducing costs by 30%.

  • Effluent treatment : Acidic wastewater (pH 1–2) is neutralized with NaOH, precipitating metal hydroxides for safe disposal.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Acid-catalyzed58–62%95%LowHigh
Photocatalytic67%98%ModerateModerate
Halogen coupling72–84%98%HighLow
Palladium-catalyzed59%99%Very HighLow

Trade-offs : Photocatalysis balances yield and purity but requires UV infrastructure. Halogen coupling offers high yields but generates bromide waste .

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodological Answer : Synthesis typically involves coupling aryl halides with dioxolane precursors under nucleophilic conditions. For lab-scale optimization:
  • Use continuous flow reactors to enhance mixing and heat transfer, mimicking industrial-scale efficiency .
  • Employ automated monitoring systems to track reaction parameters (temperature, pH) in real time .
  • Optimize stoichiometry via fractional factorial design to identify critical variables (e.g., catalyst loading, solvent polarity) .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR : Look for distinct signals from the dioxolane ring (δ 4.0–5.0 ppm for O–CH₂–O) and aromatic fluorine coupling patterns (e.g., doublets from 2,4-difluoro substitution) .
  • FT-IR : Identify C–F stretches (1000–1100 cm⁻¹) and dioxolane C–O–C vibrations (950–1050 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~228 g/mol) via ESI-MS or GC-MS, noting fragmentation patterns from the ethylene linker .

Q. How does the electronic influence of fluorine substituents affect the reactivity of the dioxolane ring in nucleophilic/electrophilic reactions?

  • Methodological Answer :
  • Fluorine’s electron-withdrawing effect increases the dioxolane ring’s susceptibility to nucleophilic attack (e.g., hydrolysis).
  • Compare reactivity with non-fluorinated analogs:
CompoundSubstituentsReactivity (Hydrolysis Rate)
Target2,4-DiF3.2 × 10⁻³ s⁻¹
AnalogH (no F)1.1 × 10⁻³ s⁻¹
  • Use Hammett σ constants to predict substituent effects on ring-opening kinetics .

Advanced Research Questions

Q. What factorial design approaches are recommended for investigating multivariate parameter interactions in the catalytic synthesis of this compound?

  • Methodological Answer :
  • Apply 2^k factorial design to screen variables (e.g., temperature, catalyst type, solvent ratio). For example:
FactorLow LevelHigh Level
Temperature60°C80°C
Catalyst Loading0.5 mol%1.5 mol%
  • Analyze interactions using ANOVA to identify synergistic effects (e.g., higher temperature + lower catalyst improves yield).
  • Validate with response surface methodology (RSM) for non-linear optimization .

Q. How can computational chemistry methods predict regioselectivity patterns in derivatization reactions of this compound?

  • Methodological Answer :
  • Perform DFT calculations to map electrostatic potential surfaces, identifying electron-deficient sites for electrophilic substitution .
  • Use molecular dynamics simulations to assess steric hindrance around the dioxolane ring (e.g., favoring substitution at the para position over ortho) .
  • Compare computational predictions with experimental HPLC data on reaction products .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound’s oxidation behavior?

  • Methodological Answer :
  • Reconcile discrepancies using multivariate analysis :
  • If theoretical models (e.g., DFT) predict faster oxidation than observed experimentally, assess solvent effects or side reactions via LC-MS .
  • Conduct kinetic isotope effect (KIE) studies to verify proposed mechanisms (e.g., radical vs. polar pathways) .
  • Cross-validate with in situ FT-IR to detect intermediate species not accounted for in simulations .

Key Methodological Recommendations

  • For synthetic challenges , prioritize automated reaction monitoring and flow chemistry .
  • In data conflicts , integrate computational modeling with advanced analytical techniques (e.g., LC-MS, in situ spectroscopy) .
  • Use comparative tables (Table 1) to contextualize reactivity and physicochemical properties against analogs .

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